Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid
Description
Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid is a fluorinated non-proteinogenic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the amino terminus and a 3,5-difluorophenyl substituent on the β-carbon of the butyric acid backbone. This compound is designed to introduce fluorinated aromatic moieties into peptide chains, enhancing their metabolic stability, bioavailability, and target-binding affinity due to the electron-withdrawing effects of fluorine atoms .
Properties
IUPAC Name |
(3R)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRZOMBFYOMDNR-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,5-Difluorophenylbutyric Acid Backbone
The backbone is typically constructed via Friedel-Crafts alkylation, where 3,5-difluorobenzene reacts with a γ-keto acid derivative. Catalysts such as aluminum chloride (AlCl₃) or triflic acid (TfOH) are employed under anhydrous conditions at 0–5°C to minimize side reactions. The reaction mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Yield ranges from 65% to 78%, with purity dependent on recrystallization solvents like hexane or dichloromethane.
Amino Acid Formation
The keto group of the backbone is converted to an amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) or ammonium acetate (NH₄OAc) in methanol at pH 4–5 facilitates this step, with stereochemical control achieved using chiral auxiliaries or enantioselective catalysts. The (R)-configuration is preferentially obtained using L-proline-derived catalysts, achieving enantiomeric excess (ee) >98%.
Fmoc Protection
The free amine is protected with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system of dichloromethane and aqueous sodium bicarbonate (NaHCO₃). Reaction monitoring via thin-layer chromatography (TLC) ensures complete protection, with yields of 85–90% after silica gel column purification.
One-Step Synthesis Approaches
Recent advancements have streamlined the synthesis into a single step, combining backbone formation, amination, and Fmoc protection. This method employs Ugi four-component reactions (Ugi-4CR) or solid-phase synthesis techniques.
Ugi Four-Component Reaction
In this approach, 3,5-difluorobenzaldehyde, Fmoc-protected amine, tert-butyl isocyanide, and acrylic acid react in methanol at room temperature for 24 hours. The reaction proceeds via imine formation, followed by cyclization and hydrolysis, yielding the target compound with 40–70% efficiency. While faster, this method requires post-reaction HPLC purification to remove byproducts like diketopiperazines.
Solid-Phase Synthesis
Immobilization of the 3,5-difluorophenylbutyric acid derivative on Wang resin enables iterative Fmoc-based elongation. After coupling with Fmoc-amino acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent, the product is cleaved from the resin with trifluoroacetic acid (TFA). This method achieves >94% purity but is limited to small-scale production.
Solvent and Base Optimization
Solvent selection critically impacts reaction efficiency and impurity profiles. Immiscible water-organic systems (e.g., toluene/water) suppress condensation impurities by partitioning reactive intermediates.
Solvent Systems
Base Selection
Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are preferred over organic bases (e.g., triethylamine) for their ability to maintain pH without nucleophilic interference. A molar ratio of 1:1.2 (amine:base) optimizes deprotonation while minimizing side reactions.
Impurity Control and Purification
Condensation impurities, such as dimerized byproducts, are a major challenge. Strategies include:
Kinetic Control
Maintaining reaction temperatures below 20°C during Fmoc protection slows dimerization rates. For example, cooling to 0°C reduces impurity formation from 5.2% to 0.8%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Peptide Synthesis
Role as a Protected Amino Acid Derivative
Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid is primarily utilized in peptide synthesis as a protecting group for the amino functionality. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective reactions during the assembly of peptides, facilitating the incorporation of this amino acid into larger peptide sequences without interference from other functional groups. This capability is essential in solid-phase peptide synthesis, where the efficiency of complex peptide assembly is paramount.
Drug Development
Therapeutic Potential
The unique fluorinated phenyl group in this compound enhances its binding affinity to biological targets, making it a valuable candidate in drug development. Research has indicated that compounds with fluorinated groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. Consequently, this compound has been investigated for its potential therapeutic applications in various diseases, including cancer and neurological disorders .
Bioconjugation
Facilitating Biomolecule Attachment
In bioconjugation processes, this compound serves as a versatile tool for attaching biomolecules to surfaces or other proteins. This application is crucial for developing targeted drug delivery systems, where precise localization of therapeutic agents can significantly enhance treatment efficacy. The ability to modify biomolecules allows researchers to create conjugates that can interact specifically with desired cellular targets .
Mechanism of Action
The mechanism of action for Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid would involve its interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The difluorophenyl group may enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid with structurally related fluorinated and non-fluorinated analogs, emphasizing substituent variations, molecular properties, and functional roles:
Key Comparative Insights:
Substituent Effects on Peptide Properties: Fluorine Position: The 3,5-difluorophenyl group in the target compound provides balanced steric and electronic effects compared to monosubstituted (e.g., 3-fluorophenyl) or trifluorinated analogs. This configuration reduces metabolic degradation while maintaining moderate hydrophobicity . Halogen vs. Heterocyclic Groups: Chlorine (in dichlorophenyl analogs) increases hydrophobicity more than fluorine, making it suitable for membrane-penetrating peptides. Pyridyl groups (e.g., 3-pyridyl) introduce hydrogen-bonding capability, enhancing target engagement .
Synthetic Accessibility :
- The synthesis of 3,5-difluorophenyl-containing compounds often involves Suzuki-Miyaura cross-coupling, as demonstrated in using 3,5-difluorophenylboronic acid. This method contrasts with chlorinated analogs, which may require Ullmann or Buchwald-Hartwig couplings .
Applications in Drug Development: 3,5-Difluorophenyl Derivatives: Favored in kinase inhibitors and GPCR-targeted peptides due to fluorine’s ability to modulate π-π stacking and electrostatic interactions . Trifluoromethyl Analogs (e.g., Fmoc-(S)-3-Amino-4-(4-trifluoromethylphenyl)-butyric acid): Used in CNS drugs for improved blood-brain barrier penetration .
Biological Activity
Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid is a fluorinated amino acid derivative that serves as a valuable compound in peptide synthesis and drug development. Its unique structural features, particularly the difluorophenyl group, contribute to its biological activity by enhancing interactions with molecular targets. This article explores the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C25H21F2NO4
- Molecular Weight : 437.43 g/mol
- CAS Number : 2349961-66-4
The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The presence of the difluorophenyl group is significant due to its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity to biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Interaction : The compound can interact with specific enzymes or receptors, potentially influencing their activity. The difluorophenyl moiety enhances binding affinity due to increased hydrophobic interactions and π-π stacking with aromatic residues in target proteins .
- Therapeutic Applications : Ongoing studies are evaluating its efficacy in various biological systems, including potential roles in drug development targeting neurological disorders and other diseases .
- Peptide Synthesis : As a building block in peptide synthesis, it facilitates the assembly of complex peptides that can exhibit specific biological functions .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Applications in Research
This compound is utilized in various research areas:
- Peptide Synthesis : It acts as a protecting group, allowing for selective reactions during peptide assembly.
- Drug Development : The compound's unique structure makes it valuable for designing novel pharmaceuticals aimed at specific biological pathways.
- Bioconjugation : It facilitates the attachment of biomolecules to surfaces for targeted drug delivery systems .
Q & A
What are the key challenges in synthesizing Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid using solid-phase peptide synthesis (SPPS), and how can they be addressed?
Methodological Answer:
The synthesis involves introducing the 3,5-difluorophenyl group during SPPS, which can lead to steric hindrance and reduced coupling efficiency. To mitigate this:
- Use microwave-assisted coupling to enhance reaction kinetics and reduce aggregation.
- Optimize coupling reagents: Pre-activate the amino acid with HOBt/DIC or Oxyma Pure/DIC for improved reactivity .
- Employ low-loading resins (e.g., Wang resin) to minimize steric crowding .
- Monitor reaction progress via Kaiser tests or LC-MS to confirm coupling success.
Advanced Consideration:
For fluorinated aromatic systems, ensure anhydrous conditions to prevent hydrolysis of the Fmoc group. Fluorine’s electron-withdrawing effects may alter the acidity of the butyric acid moiety, requiring pH adjustments during deprotection .
How can enantiomeric purity and structural integrity of this compound be validated?
Methodological Answer:
- Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time shifts indicate impurities .
- 19F NMR : Characterize fluorine environments; distinct peaks for 3,5-difluorophenyl confirm regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected M+H+ = 452.16 for C26H22F2NO4) .
- Circular Dichroism (CD) : Verify the R-configuration by comparing optical rotation with reference standards .
What role does the 3,5-difluorophenyl group play in modulating biological activity compared to other fluorinated analogs?
Methodological Answer:
The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing properties:
- Increase binding affinity to hydrophobic enzyme pockets (e.g., kinases) by optimizing π-π stacking and van der Waals interactions .
- Reduce oxidative metabolism due to fluorine’s resistance to CYP450 enzymes, as shown in p38 MAP kinase inhibitors .
Experimental Design: - Compare IC50 values of peptides with 3,5-difluoro, 4-fluoro, and non-fluorinated phenyl groups in enzyme assays.
- Use molecular docking to map fluorine interactions with target residues .
How can researchers address contradictory bioactivity data when incorporating this compound into peptide scaffolds?
Methodological Answer:
Contradictions may arise from solubility issues or conformational strain . Mitigation strategies:
- Solubility Screening : Test in DMSO/PBS mixtures or add detergents (e.g., Tween-20) to prevent aggregation .
- Protease Stability Assays : Use LC-MS to track degradation products; fluorinated residues may alter peptide cleavage patterns .
- Circular Dichroism (CD) : Confirm secondary structure integrity (e.g., α-helix vs. β-sheet) to rule out conformational artifacts .
Case Study:
Incorporate the compound into a model peptide (e.g., HIV protease substrate) and compare activity with non-fluorinated controls .
What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Storage Conditions : Keep at −20°C under argon in amber vials to prevent photodegradation and hydrolysis.
- Desiccant Use : Include silica gel packs to minimize moisture absorption, which can hydrolyze the Fmoc group .
- Stability Monitoring : Perform monthly HPLC checks; degradation manifests as free amine peaks (retention time ~2.5 min) .
How does the fluorine substitution pattern influence the compound’s reactivity in automated peptide synthesis?
Methodological Answer:
- Coupling Efficiency : 3,5-Difluorophenyl’s steric bulk reduces coupling rates. Use double coupling protocols (2 × 30 min) with excess amino acid (4 eq) .
- Deprotection Kinetics : The Fmoc group requires 20% piperidine in DMF for 10 min; monitor by UV (301 nm) to ensure complete removal .
Advanced Consideration:
Fluorine’s inductive effect lowers the pKa of the α-amine, necessitating pH adjustments (pH 9–10) during deprotection to avoid premature cleavage .
What analytical methods are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at m/z 436.1 (hydrolysis product) .
- 1H-19F HOESY NMR : Identify spatial proximity between fluorine and protons to confirm regiochemical purity .
- Ion Chromatography : Quantify residual TFA (<0.1%) from synthesis using a conductivity detector .
How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?
Methodological Answer:
- Simulated Gastric Fluid (SGF) Assay : Incubate at pH 1.2 (37°C, 2 hr) and analyze by HPLC for acid-resistant derivatives .
- Plasma Stability Test : Mix with human plasma (37°C, 24 hr); quench with acetonitrile and measure intact compound via LC-MS .
- Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and oxidants (H2O2) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
